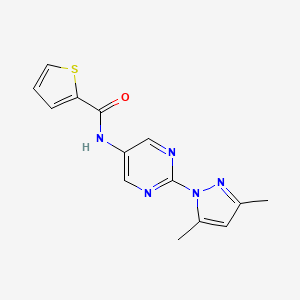

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5OS/c1-9-6-10(2)19(18-9)14-15-7-11(8-16-14)17-13(20)12-4-3-5-21-12/h3-8H,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDCOFUAQKZGCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide typically involves multi-step reactions. One common method includes the formation of the pyrazole ring through the cyclocondensation of 3,5-dimethyl-1H-pyrazole with a suitable pyrimidine derivative. The thiophene-2-carboxamide moiety is then introduced through a coupling reaction, often facilitated by a catalyst such as palladium in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism by which N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be structurally and functionally compared to analogs in the carboxamide family. Below is an analysis based on structural analogs from the provided evidence and general trends in heterocyclic chemistry:

Structural Analogues in Carboxamide Derivatives

describes 1,3,4-thiadiazole-2-carboxamides (e.g., compounds 18j–18o) with pyridinyl substituents. While these share the carboxamide functional group, their core heterocycles (thiadiazole vs. pyrimidine/pyrazole-thiophene) and substituents differ significantly. Key comparisons include:

- Physical Properties: The thiadiazole derivatives exhibit a wide melting point range (145–202°C), influenced by substituent polarity. For instance, electron-withdrawing groups (e.g., 4-fluorophenyl in 18o) increase intermolecular forces, raising melting points.

- Solubility : Thiophene’s sulfur atom and the carboxamide group in the target compound may improve aqueous solubility compared to purely aromatic thiadiazoles.

Functional Group Impact

- Pyrazole vs. Pyridine : The 3,5-dimethylpyrazole in the target compound provides a rigid, planar structure conducive to binding hydrophobic pockets, whereas pyridinyl groups in analogs (e.g., 18j) introduce basic nitrogen atoms capable of hydrogen bonding.

- Thiophene vs. Thiadiazole : Thiophene’s lower electronegativity compared to thiadiazole may alter electronic distribution, affecting redox properties or interaction with biological targets.

Patent-Based Analogues (–4)

Patented quinoline derivatives (e.g., N-(2-(3-cyano-6-(piperidin-4-ylidene)acetamidoquinolinyl)pyrimidin-5-yl)benzamide) share pyrimidine and carboxamide motifs but feature larger, more complex scaffolds.

Research Findings and Trends

- Synthetic Routes : The thiadiazole carboxamides in were synthesized via a modified one-pot method, suggesting that similar approaches (e.g., coupling reactions) could be adapted for the target compound .

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a pyrazole ring, a pyrimidine moiety, and a thiophene group, which may contribute to its pharmacological properties. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide is with a molecular weight of approximately 295.306 g/mol. The structural components are essential for its biological activity and interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 295.306 g/mol |

| CAS Number | 1396628-44-6 |

Antitumor Activity

Research indicates that derivatives containing pyrazole and pyrimidine structures exhibit significant antitumor properties. For instance, compounds similar to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide have been shown to inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR. These enzymes play crucial roles in cell proliferation and survival pathways.

A study demonstrated that pyrazole derivatives effectively inhibited tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The specific mechanisms often involve the modulation of signaling pathways associated with tumor growth.

Anti-inflammatory Effects

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide also exhibits anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

The compound's structure suggests possible antimicrobial activity. Pyrazole derivatives have been explored for their ability to combat various bacterial strains by disrupting cell membrane integrity and inhibiting biofilm formation. For example, studies have shown that certain pyrazole-based compounds can significantly reduce bacterial viability by inducing oxidative stress within microbial cells .

The biological activity of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide is attributed to its ability to interact with specific protein targets:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer metabolism and inflammation.

- Receptor Modulation : It can modulate receptor activity related to inflammatory responses or cancer cell signaling.

- Oxidative Stress Induction : By increasing reactive oxygen species (ROS), the compound could enhance apoptosis in cancer cells or bacterial cells.

Case Studies

Several studies have highlighted the efficacy of similar compounds:

- Antitumor Study : A derivative was tested against MCF-7 breast cancer cells, showing IC50 values in the nanomolar range, indicating potent antitumor activity .

- Anti-inflammatory Research : In a model of lipopolysaccharide-induced inflammation, compounds similar to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)thiophene demonstrated significant reductions in inflammatory markers .

Q & A

Q. What are the common synthetic routes for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of pyrimidine and pyrazole intermediates. For example:

- Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole via cyclocondensation of hydrazine with diketones.

- Step 2: Functionalization of pyrimidine-5-ylamine with the pyrazole moiety via nucleophilic substitution.

- Step 3: Coupling of the pyrimidine-pyrazole intermediate with thiophene-2-carboxylic acid derivatives using carbodiimide-mediated amidation (e.g., EDC/HOBt).

Key intermediates include ethyl 4,5-disubstituted thiophene carboxylates and pyrazolo-pyrimidine precursors, as described in analogous syntheses .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm substituent positions and coupling efficiency.

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns.

- High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% recommended for pharmacological studies).

- X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities.

These methods are standard for heterocyclic carboxamides, as demonstrated in thiophene-pyrazole hybrid studies .

Q. What in vitro assays are appropriate for initial pharmacological screening of this compound?

Methodological Answer:

- Enzyme Inhibition Assays: Target-specific kinases or receptors (e.g., tyrosine kinases) using fluorescence polarization or radiometric assays.

- Cell Viability Assays: MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity.

- Binding Affinity Studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions.

Prior studies on structurally related thiadiazole and pyrazole derivatives highlight these approaches .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the optimization of this compound's bioactivity?

Methodological Answer:

- Density Functional Theory (DFT): Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity.

- Molecular Docking: Screens against protein targets (e.g., EGFR kinase) to identify binding poses and affinity hotspots.

- Molecular Dynamics (MD): Simulates ligand-protein stability in physiological conditions.

ICReDD’s integrated computational-experimental framework exemplifies this workflow for reaction design .

Q. What experimental design strategies minimize variability in synthesizing this compound under different catalytic conditions?

Methodological Answer:

- Factorial Design of Experiments (DoE): Varies catalysts (e.g., Pd/C, CuI), solvents (DMF, DMSO), and temperatures to identify optimal conditions.

- Response Surface Methodology (RSM): Models interactions between variables (e.g., reaction time vs. yield).

Statistical DoE is widely used in heterocyclic synthesis to reduce trial-and-error experimentation .

Q. How should researchers address discrepancies between computational predictions and experimental results in reaction mechanisms?

Methodological Answer:

- Re-calibration of Computational Parameters: Adjust force fields or basis sets in DFT to better align with experimental data.

- Mechanistic Probes: Use isotopic labeling (e.g., 13C) or intermediate trapping to validate proposed pathways.

- Feedback Loops: Integrate experimental results into iterative computational refinements, as practiced in ICReDD’s reaction design protocols .

Q. What challenges arise when scaling up the synthesis of this compound, and how can reactor design mitigate them?

Methodological Answer:

- Heat Transfer Limitations: Use jacketed reactors or microreactors for exothermic steps.

- Mixing Efficiency: Optimize impeller design or employ continuous-flow systems for homogeneous catalysis.

- Byproduct Management: Implement inline purification (e.g., scavenger resins) during scale-up.

Reactor design principles from CRDC’s "Reaction Fundamentals and Reactor Design" subclass provide actionable guidelines .

Q. Which structural analogs of this compound have been studied for structure-activity relationships, and what modifications enhance efficacy?

Methodological Answer:

- Pyrazole Substituents: 4-Chloro or 3-nitro groups improve kinase inhibition .

- Thiophene Linkers: Replacing thiophene with furan reduces off-target effects in some analogs.

- Carboxamide Modifications: N-methylation enhances metabolic stability.

Studies on thieno-triazolopyrimidines and pyrazolo-pyridazines offer validated SAR frameworks .

Q. What methodologies assess the compound's stability under various storage conditions (e.g., temperature, pH)?

Methodological Answer:

- Accelerated Stability Testing: Incubate at 40°C/75% RH for 6 months (ICH Q1A guidelines).

- Forced Degradation Studies: Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions.

- HPLC-MS Monitoring: Track degradation products (e.g., hydrolyzed carboxamide).

Q. How can in vitro and in vivo models be designed to evaluate the compound's toxicity profile?

Methodological Answer:

- In Vitro: HepG2 cells for hepatotoxicity; hERG assay for cardiac risk.

- In Vivo: Acute toxicity in rodents (OECD 423); subchronic dosing (28-day) with histopathology.

- ADMET Prediction: Use tools like ADMETlab2.0 to prioritize low-risk candidates.

These models align with protocols for thiadiazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.